Alizapride - 59338-93-1

Alizapride

Catalog Number: EVT-253417
CAS Number: 59338-93-1
Molecular Formula: C16H21N5O2
Molecular Weight: 315.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alizapride, chemically named (±)-6-methoxy-N-{[1-(prop-2-en-1-yl)-pyrrolidin-2-yl]methyl}-1H-benzotriazole-5-carboxamide, is a substituted benzamide compound. [, ] It acts as a dopamine receptor antagonist, primarily targeting the dopamine D2 receptor subtype. [, ] Alizapride is classified as a prokinetic agent due to its ability to stimulate gastrointestinal motility. [, ] In scientific research, Alizapride serves as a valuable tool for investigating the roles of dopamine receptors, particularly in the context of gastrointestinal function and emesis. [, , , ]

Mechanism of Action

Alizapride primarily acts as a dopamine D2 receptor antagonist. [, ] By blocking dopamine binding to these receptors in the chemoreceptor trigger zone and the gastrointestinal tract, Alizapride inhibits dopamine-mediated signaling pathways that induce nausea and vomiting. [, , , ] Alizapride's prokinetic effects are also attributed, at least in part, to its D2 receptor antagonism, which enhances cholinergic transmission and promotes gastric emptying. [, ]

Physical and Chemical Properties Analysis

Limited data is available regarding the specific physical and chemical properties of Alizapride. As a hydrochloride salt, it is expected to be soluble in water. []

Applications
  • Investigating dopamine receptor function: Alizapride has been employed to explore the role of D2 receptors in various physiological processes, including gastrointestinal motility and emesis. [, , , ]
  • Studying the mechanisms of emesis: Researchers have utilized Alizapride to elucidate the pathways involved in emesis induced by various stimuli, including chemotherapy drugs like cisplatin. [, , , , ]
  • Evaluating the efficacy of other antiemetic agents: Alizapride has served as a comparator drug in studies assessing the efficacy and safety of newer antiemetics, providing insights into their relative effectiveness in controlling nausea and vomiting. [, , , , , ]

Metoclopramide

Relevance: Metoclopramide shares a similar benzamide core structure with alizapride and is often mentioned as a comparator drug in studies evaluating alizapride’s antiemetic activity. Several studies directly compared the efficacy and side effects of alizapride and metoclopramide in preventing chemotherapy-induced nausea and vomiting, particularly in patients receiving cisplatin. [, , , , , , , , ] Some studies suggested that metoclopramide might offer better control over emesis, while others found the two drugs to have comparable efficacy. [, , ] The research also highlights that both drugs can cause side effects, but the type and frequency may differ.

Dexamethasone

Relevance: Dexamethasone is often co-administered with alizapride in clinical trials to investigate its potential in improving alizapride's antiemetic effects. [, , , , , ] Specifically, studies examined whether adding dexamethasone to alizapride enhances the control of acute and delayed nausea and vomiting induced by cisplatin-based chemotherapy. [] Results regarding the benefits of this combination are mixed, with some studies suggesting enhanced control and others finding no significant advantage over alizapride alone. []

Ondansetron

Relevance: Ondansetron is a newer generation antiemetic often compared to alizapride in studies investigating the prevention of postoperative nausea and vomiting (PONV) and chemotherapy-induced nausea and vomiting (CINV). [, , , , ] In the context of PONV, research explored the comparative efficacy of ondansetron and alizapride in patients undergoing laparoscopic gynecological surgery. [] For CINV, studies evaluated ondansetron's effectiveness against alizapride, often combined with dexamethasone, in patients receiving cisplatin-based chemotherapy. [, ]

Droperidol

Relevance: Similar to ondansetron, droperidol serves as a comparator drug to alizapride in studies evaluating their relative efficacy in preventing and treating postoperative nausea and vomiting (PONV). [, , ] Researchers investigated the effectiveness of droperidol, alizapride, and other antiemetics in reducing the incidence of PONV in patients undergoing various surgical procedures. [, , ]

Prochlorperazine

Relevance: Prochlorperazine is another first-generation antiemetic included in studies comparing the antiemetic activity of alizapride against established agents. [] Specifically, researchers examined the efficacy of intravenous prochlorperazine versus alizapride in controlling cisplatin-induced emesis. [] The findings suggest that prochlorperazine might offer better control of severe nausea and reduce the duration of emesis compared to alizapride. []

Promethazine

Relevance: Promethazine is included as a comparator drug in research examining the effectiveness of different agents in managing spinal morphine-induced pruritus. [] Specifically, one study compared the prophylactic effect of alizapride, droperidol, propofol, promethazine, and a saline control against pruritus following spinal anesthesia with morphine. []

Propofol

Relevance: In addition to its anesthetic properties, propofol is investigated for its antiemetic effects, particularly in the context of spinal morphine-induced pruritus. [] A study compared the prophylactic efficacy of propofol against alizapride, droperidol, promethazine, and a saline control for preventing pruritus after spinal anesthesia with morphine. []

Granisetron

Relevance: As a second-generation antiemetic, granisetron's effectiveness in controlling chemotherapy-induced emesis is compared to alizapride in clinical trials. [, ] Studies evaluated the two drugs, often in combination with other antiemetics like dexamethasone, to assess their efficacy in managing nausea and vomiting caused by highly emetogenic chemotherapy regimens. [, ]

Domperidone

Relevance: Domperidone, similar to alizapride, acts as a dopamine receptor antagonist and is investigated for its antiemetic effects. [] One study directly compared the efficacy and tolerability of high-dose alizapride and domperidone in managing cisplatin-induced emesis. []

Source and Classification

Alizapride is derived from the class of organic compounds known as benzotriazoles, which are characterized by a benzene ring fused to a triazole ring. The compound's chemical formula is C16H21N5O2C_{16}H_{21}N_{5}O_{2}, with a molecular weight of approximately 315.37 g/mol. It is recognized by several identifiers, including the CAS number 59338-93-1 and the InChI key KSEYRUGYKHXGFW-UHFFFAOYSA-N . Alizapride's primary therapeutic use is in treating nausea and vomiting, particularly in patients undergoing chemotherapy or surgical procedures.

Synthesis Analysis

The synthesis of Alizapride hydrochloride involves multiple steps that include the preparation of intermediate compounds followed by final synthesis. The process typically employs various reagents and conditions to optimize yield and minimize environmental impact.

Key Steps in Synthesis:

  1. Preparation of Intermediates: This step may involve reactions such as reduction and substitution, particularly targeting the benzotriazole moiety.
  2. Final Synthesis: The final stages often focus on cyclization reactions and purification processes using techniques like flash chromatography .

The synthesis can be conducted under controlled conditions to ensure high yields (often reported at 80-90%) while adhering to green chemistry principles .

Molecular Structure Analysis

Alizapride's molecular structure features a benzotriazole core with various functional groups that contribute to its pharmacological activity. The compound includes:

  • A methoxy group at position six.
  • A carboxamide group attached to the benzotriazole.
  • A pyrrolidine ring that enhances its interaction with dopamine receptors.

The structural formula can be represented as:

Pharmacological Mechanisms of Alizapride in Antiemetic Efficacy

Dopamine D2 Receptor Antagonism: Central vs. Peripheral Pathways

Alizapride exerts its primary antiemetic effect through potent and selective antagonism of dopamine D₂ receptors, operating via distinct central and peripheral pathways. In the central nervous system, alizapride crosses the blood-brain barrier to block D₂ receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema. This region lacks a complete blood-brain barrier, making it highly sensitive to emetic stimuli. By inhibiting dopamine binding at this site, alizapride prevents the initiation of vomiting signals to the vomiting center [1] [6].

Peripherally, alizapride antagonizes D₂ receptors in the gastrointestinal tract, specifically within the enteric nervous system. Dopamine normally exerts inhibitory effects on gastrointestinal motility and tone. Alizapride's blockade of these receptors reduces dopaminergic inhibition, leading to enhanced acetylcholine release from myenteric neurons. This results in coordinated increases in esophageal sphincter tone, gastric motility, and accelerated gastric emptying – mechanisms that collectively reduce nausea and vomiting propensity [6] [10]. The dual pathway action makes alizapride effective against diverse emetic triggers, from pharmacological stimuli to metabolic disturbances.

Table 1: Central vs. Peripheral Dopaminergic Mechanisms of Alizapride

Site of ActionReceptor TargetPhysiological EffectFunctional Outcome
Central (CTZ)D₂ receptorsBlocks dopamine-mediated emetic signalingPrevents vomiting center activation
Peripheral (GI Tract)D₂ receptors on enteric neuronsDisinhibits acetylcholine releaseEnhances gastric motility and emptying
Peripheral (Gastric Fundus)D₂ receptorsReduces dopaminergic relaxationIncreases gastric tone

Comparative Analysis with Metoclopramide: Structural Analogues and Receptor Affinity

Alizapride shares significant structural homology with metoclopramide as both belong to the substituted benzamide class (chemical formula: C₁₆H₂₁N₅O₂). Both feature a benzamide moiety linked to an aminoalkyl chain, but alizapride incorporates a benzotriazole ring substituted with a methoxy group, whereas metoclopramide contains a chloro-ortho-methoxy benzoic acid structure. This structural variation confers differences in receptor binding profiles and pharmacokinetic behavior [1] [5].

Despite their similarities, key pharmacological distinctions exist. Both drugs exhibit high affinity for D₂ dopamine receptors, but alizapride demonstrates more selective receptor targeting with negligible affinity for other receptor types at therapeutic doses. Metoclopramide, conversely, exhibits moderate affinity for 5-HT₃ and 5-HT₄ receptors, contributing to additional prokinetic effects but potentially increasing side effect risks. Clinical studies comparing high-dose metoclopramide (7 mg/kg/day) and alizapride (5 mg/kg/day) in cisplatin-induced vomiting showed equivalent antiemetic efficacy (59% response rate for both), though patients exhibited a significant preference for metoclopramide (p=0.02) for reasons not fully elucidated [4] [7].

Table 2: Structural and Pharmacological Comparison of Alizapride and Metoclopramide

CharacteristicAlizaprideMetoclopramide
Core StructureMethoxy-benzotriazoleChloro-ortho-methoxy benzoic acid
Molecular Weight315.37 g/mol299.80 g/mol
Primary Receptor TargetD₂ dopamine receptorD₂ dopamine receptor
Secondary TargetsMinimal interaction5-HT₃/5-HT₄ receptors
Receptor SelectivityHigh D₂ selectivityModerate selectivity
Response Rate in Cisplatin Vomiting59%59%

Role of Chemoreceptor Trigger Zone (CTZ) Modulation in Postoperative Nausea and Vomiting (PONV)

The chemoreceptor trigger zone serves as the primary neuroanatomical target for alizapride's anti-PONV effects. Situated in the area postrema at the caudal end of the fourth ventricle, the CTZ contains dense populations of D₂ receptors and is exposed to circulating emetogens due to its porous blood-brain barrier. Surgical stress, anesthetic agents (especially inhalational anesthetics and opioids), and endogenous dopamine release collectively stimulate the CTZ, triggering nausea and vomiting reflexes [1] [9].

Alizapride effectively suppresses PONV through concentration-dependent D₂ blockade in the CTZ. At intravenous doses of 100-200 mg, alizapride achieves plasma concentrations sufficient to saturate CTZ D₂ receptors within 15-30 minutes, with sustained activity lasting approximately 3 hours (corresponding to its elimination half-life). Clinical studies demonstrate that alizapride reduces postoperative vomiting incidence by approximately 50% compared to placebo. In one randomized trial, 20% of placebo-treated patients required rescue antiemetics within four hours postoperatively, whereas no alizapride-treated patients (100-200 mg) needed additional intervention [9]. The drug's efficacy in PONV stems from interrupting the afferent emetic pathway at the CTZ level before signals propagate to the nucleus tractus solitarius and ventral medullary vomiting center.

Prokinetic Effects: Gastrointestinal Motility Enhancement Mechanisms

Beyond central antiemetic actions, alizapride exerts significant prokinetic activity within the gastrointestinal tract through multi-faceted mechanisms. Its D₂ receptor antagonism in the gastric wall and duodenum disinhibits intrinsic cholinergic neurons, promoting acetylcholine release. This stimulates muscarinic M₁ and M₃ receptors on smooth muscle cells, triggering strong phasic contractions in the gastric antrum and enhancing gastroduodenal coordination [8] [10].

Alizapride also modulates enteric nervous system signaling by sensitizing neurons to acetylcholine. Electrophysiological studies reveal it lowers the threshold for action potential generation in myenteric plexus neurons, amplifying propulsive motor activity. This results in improved peristaltic waves, reduced gastric accommodation time, and accelerated small bowel transit. The prokinetic effects are particularly beneficial in counteracting opioid-induced gastrointestinal dysfunction and postoperative ileus, where delayed gastric emptying contributes to nausea. Unlike pure cholinergic agonists, alizapride's prokinetic action preserves the migrating motor complex pattern essential for normal digestive motility while preventing uncoordinated spasms that might exacerbate nausea [1] [10].

Table 3: Prokinetic Mechanisms and Effects of Alizapride

Physiological TargetMolecular MechanismFunctional Gastrointestinal Outcome
Enteric Cholinergic NeuronsD₂ receptor blockade → ACh releaseEnhanced amplitude of gastric contractions
Gastric Smooth MuscleIncreased cholinergic stimulationImproved antral contractility and tone
Gastroduodenal JunctionImproved neural coordinationSynchronized gastroduodenal motility
Small IntestineEnhanced propagating pressure wavesAccelerated small bowel transit time
Migrating Motor ComplexModulation of interstitial cells of CajalMaintenance of fasting motility pattern

Properties

CAS Number

59338-93-1

Product Name

Alizapride

IUPAC Name

6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-2H-benzotriazole-5-carboxamide

Molecular Formula

C16H21N5O2

Molecular Weight

315.37 g/mol

InChI

InChI=1S/C16H21N5O2/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20)

InChI Key

KSEYRUGYKHXGFW-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1C(=O)NCC3CCCN3CC=C)NN=N2

Solubility

4.95e-01 g/L

Synonyms

Alizapride; 59338-93-1; Limican; Plitican; Vergentan; Superan; Alizaprida; Litican; MS 5080; MS5080; MS-5080;6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-2H-benzotriazole-5-carboxamide

Canonical SMILES

COC1=CC2=NNN=C2C=C1C(=O)NCC3CCCN3CC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.